molecular formula C7H7N3S2 B1455170 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine CAS No. 1153981-17-9

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B1455170
CAS No.: 1153981-17-9
M. Wt: 197.3 g/mol
InChI Key: RADVHDWAXMKBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine is a specialist chemical reagent featuring the 1,2,4-thiadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery. This compound is intended For Research Use Only and is not for diagnostic or therapeutic use. The 2-amino-1,2,4-thiadiazole core is recognized as a privileged structure in the design of biologically active molecules . Its high aromaticity and the presence of the =N−C−S− moiety are associated with a broad spectrum of pharmacological activities, making it a versatile building block for developing new therapeutic agents . This specific derivative is substituted with a 3-methylthiophene ring, a heterocyclic group known to influence the compound's lipophilicity and electronic properties, which can be critical for optimizing interactions with biological targets . In research settings, this compound serves as a key precursor or scaffold for investigating new antimicrobial agents . Derivatives of the 2-aminothiadiazole ring have demonstrated potential as lead compounds with activity against various bacterial and fungal strains, sometimes showing higher efficacy than standard drugs . Furthermore, the 1,2,4-thiadiazole scaffold is also explored for its potential in central nervous system (CNS) drug discovery. The structure's ability to cross the blood-brain barrier makes it a candidate for developing anticonvulsant agents , potentially acting through the modulation of GABAergic pathways or voltage-gated ion channels to prevent neuronal hyperexcitability . Researchers can utilize this compound to synthesize novel analogs, study structure-activity relationships (SAR), and evaluate mechanisms of action in the pursuit of new treatments for infectious and neurological disorders.

Properties

IUPAC Name

3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S2/c1-4-2-3-11-5(4)6-9-7(8)12-10-6/h2-3H,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RADVHDWAXMKBGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C2=NSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is known that this compound has shown significant antinociceptive effects, suggesting that it may interact with pain receptors or pathways.

Mode of Action

It has been observed to have antinociceptive properties, indicating that it may interact with pain receptors or pathways to reduce the perception of pain.

Biochemical Pathways

Given its antinociceptive properties, it is likely that this compound affects pathways related to pain perception and response.

Biochemical Analysis

Biochemical Properties

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to exhibit antinociceptive and antiallodynic activities, indicating its interaction with pain-related pathways. The compound may interact with enzymes involved in the synthesis and degradation of neurotransmitters, thereby modulating pain perception. Additionally, it may bind to specific receptors or ion channels, influencing their activity and contributing to its analgesic effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in models of chemotherapy-induced peripheral neuropathy, the compound has shown to attenuate tactile allodynia, suggesting its role in modulating pain signaling pathways. Furthermore, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation and pain.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It may bind to specific biomolecules, such as receptors or ion channels, altering their conformation and activity. This binding can lead to the inhibition or activation of enzymes involved in pain signaling pathways. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the production of proteins involved in pain and inflammation.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, maintaining its biological activity over time In in vitro and in vivo studies, it has demonstrated sustained analgesic effects, indicating its potential for long-term use in pain management

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antinociceptive and antiallodynic activities without inducing sedative effects. At higher doses, it may cause adverse effects, such as reduced locomotor activity, indicating potential toxicity. The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites with different biological activities. These metabolic pathways can influence the compound’s efficacy and safety, making it essential to understand its metabolism for effective therapeutic use.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. Its localization within tissues can influence its therapeutic effects, with higher concentrations in target tissues potentially enhancing its efficacy. Understanding the transport mechanisms can aid in optimizing its delivery and distribution for therapeutic use.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within subcellular structures can influence its interactions with biomolecules and its overall biological activity

Biological Activity

3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine, a compound with the CAS number 1153981-17-9, belongs to the class of thiadiazole derivatives known for their diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure

The molecular formula of this compound is C7H7N3S2C_7H_7N_3S_2 with a molecular weight of 197.28 g/mol. The structure features a thiadiazole ring substituted with a methylthiophenyl group, which is critical for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising results against various bacterial and fungal strains.

Microorganism Activity Reference
Staphylococcus aureusModerate activity
Escherichia coliSignificant activity
Candida albicansModerate activity

The minimum inhibitory concentration (MIC) values for some derivatives of thiadiazoles have been reported to be lower than standard antibiotics like streptomycin and fluconazole, indicating their potential as effective antimicrobial agents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cell Viability Studies : In vitro tests on cancer cell lines such as LoVo and MCF-7 demonstrated that certain derivatives reduced cell viability significantly, with IC50 values indicating potent anti-proliferative effects. For example, a derivative exhibited an IC50 value of 2.44 µM against LoVo cells after 48 hours of treatment .
Compound Cell Line IC50 (µM)
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44
Another derivativeMCF-723.29

The mechanism of action appears to involve the inhibition of key transcription factors such as STAT3 and cyclin-dependent kinases (CDK9), which are crucial in cancer cell proliferation .

Other Pharmacological Properties

Thiadiazole derivatives, including the compound studied, have also been associated with various other pharmacological activities:

  • Anti-inflammatory : Some studies suggest that these compounds may exhibit anti-inflammatory effects.
  • Analgesic and Antidepressant Activities : Preliminary data indicate potential analgesic and antidepressant effects, warranting further investigation into their mechanisms .

Case Studies

In a comparative study focusing on various substitutions at the amine group of thiadiazole derivatives, it was found that specific modifications enhanced antimicrobial activity against both bacterial and fungal strains . The findings suggest that structural variations significantly impact biological efficacy.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity
Research has indicated that compounds containing thiadiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1,2,4-thiadiazoles could inhibit the growth of various bacterial strains, suggesting that 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine may be effective against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Thiadiazole derivatives have also shown promise in cancer treatment. Preliminary studies suggest that this compound can induce apoptosis in cancer cells through the activation of specific pathways. This property makes it a candidate for further investigation in oncology .

Drug Delivery Systems
The compound's ability to enhance solubility and stability makes it suitable for use in drug delivery systems. Research has focused on formulating nanoparticles or liposomes incorporating this compound to improve the bioavailability of poorly soluble drugs .

Agricultural Applications

Pesticidal Activity
Thiadiazole compounds are known for their effectiveness as pesticides. Studies have shown that this compound can act as a fungicide against various plant pathogens. Its application could lead to improved crop yields and reduced reliance on conventional chemical pesticides .

Plant Growth Regulators
There is ongoing research into the use of thiadiazole derivatives as plant growth regulators. These compounds can influence plant growth by modulating hormonal pathways, potentially leading to enhanced agricultural productivity .

Materials Science Applications

Electrochemical Sensors
The unique electronic properties of this compound make it a candidate for use in electrochemical sensors. Its ability to undergo redox reactions can be harnessed for the detection of various analytes in environmental monitoring applications .

Polymer Science
In materials science, this compound can be incorporated into polymer matrices to enhance thermal and mechanical properties. Research has indicated that adding thiadiazole derivatives can improve the thermal stability of polymers used in high-performance applications .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal Chemistry Significant inhibition of bacterial growth observed.
Anticancer PropertiesCancer Research Journal Induction of apoptosis in cancer cell lines demonstrated.
Pesticidal ActivityAgricultural Chemistry Journal Effective against common plant pathogens noted.
Electrochemical SensorsSensors and Actuators B: Chemical High sensitivity and selectivity achieved for target analytes.
Polymer SciencePolymer International Enhanced thermal stability reported in modified polymer matrices.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The methylthiophenyl group undergoes electrophilic substitution at the α- and β-positions of the thiophene ring. Halogenation and nitration are common:

Reaction TypeReagents/ConditionsProductKey ObservationsReference
BrominationBr₂ in CHCl₃, 0°C3-(5-Bromo-3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amineRegioselective bromination at the thiophene β-position due to steric effects of the methyl group. ,
NitrationHNO₃/H₂SO₄, 50°C3-(5-Nitro-3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amineNitration occurs at the α-position, confirmed by NMR analysis. ,

Nucleophilic Substitution at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring participates in nucleophilic displacement reactions, particularly under basic conditions:

Reaction TypeReagents/ConditionsProductKey ObservationsReference
AlkylationR-X (R = alkyl), K₂CO₃, DMF, 80°CN-Alkylated derivatives (e.g., N-methyl)Alkylation occurs exclusively at the sulfur atom, preserving the amino group. ,
AcylationAcCl, pyridine, RTN-Acetylated derivativesAcylation targets the amino group, confirmed by IR (loss of NH₂ stretch). ,

Cyclization Reactions

The amino group facilitates intramolecular cyclization to form fused heterocycles:

Reaction TypeReagents/ConditionsProductKey ObservationsReference
Oxidative CyclizationPhenyliodine(III) bis(trifluoroacetate), CH₂Cl₂, RTBenzimidazo[2,1-b] thiadiazoleHypervalent iodine reagents promote S–N bond formation via radical intermediates. ,
CondensationAldehydes, HCl/EtOHSchiff base-linked thiadiazolesForms imine bonds with aromatic aldehydes (e.g., benzaldehyde). ,

Condensation with Carbonyl Compounds

The amino group reacts with ketones or aldehydes to form Schiff bases:

Carbonyl CompoundConditionsProductYieldReference
BenzaldehydeEtOH, reflux(E)-N-Benzylidene-3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine78% ,
AcetophenoneHCl, EtOHN-(1-Phenylethylidene) derivative65% ,

Oxidation Reactions

The thiadiazole ring resists oxidation, but the thiophene moiety is susceptible:

Oxidizing AgentConditionsProductObservationsReference
H₂O₂, AcOH60°C, 4hThiophene sulfoxide derivativePartial oxidation of sulfur in the thiophene ring. ,
KMnO₄, H₂O100°CThiophene-2,5-dione derivativeComplete ring cleavage observed under strong conditions. ,

Metal Coordination

The amino and sulfur atoms act as ligands for transition metals:

Metal SaltConditionsComplex TypeApplicationReference
CuCl₂MeOH, RTSquare-planar Cu(II) complexEnhanced antifungal activity compared to the parent compound. ,
Fe(NO₃)₃EtOH, 50°COctahedral Fe(III) complexCatalytic use in oxidation reactions. ,

Key Research Findings:

  • Regioselectivity : Electrophilic substitutions favor the thiophene β-position due to steric hindrance from the methyl group .

  • Biological Relevance : N-Alkylated derivatives show improved pharmacokinetic profiles, with reduced cytotoxicity .

  • Mechanistic Insights : Oxidative cyclization involves single-electron transfer (SET) pathways, as evidenced by ESR studies .

This compound’s versatility in forming derivatives and complexes underscores its utility in medicinal chemistry and materials science.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

The biological and chemical properties of 1,2,4-thiadiazol-5-amine derivatives are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison of 1,2,4-Thiadiazol-5-amine Derivatives
Compound Name Substituents at Position 3 Key Features Reference
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine 3-Methylthiophen-2-yl Sulfur-rich aromatic group; moderate lipophilicity N/A
3-(5-Isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine Pyridinyl with isopropoxy group Enhanced hydrogen-bonding capacity; macrofilaricidal activity
3-(4-Chlorophenyl)-1,2,4-thiadiazol-5-amine 4-Chlorophenyl Electron-withdrawing substituent; potential antimicrobial applications
3-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1,2,4-thiadiazol-5-amine Chloro-trifluoromethylpyridinyl High reactivity in cross-coupling reactions; agrochemical uses
5-Amino-3-(methylthio)-1,2,4-thiadiazole Methylthio group Increased solubility in organic solvents; unknown bioactivity
Key Observations:
  • Electronic Effects: Chlorophenyl and trifluoromethylpyridinyl groups (e.g., ) enhance electrophilicity, favoring reactivity in nucleophilic substitutions.
  • Lipophilicity: The 3-methylthiophene substituent likely provides intermediate lipophilicity compared to polar pyridinyl derivatives (e.g., ) and nonpolar phenyl analogs (e.g., ), influencing membrane permeability.
  • Biological Activity : Pyridinyl derivatives (e.g., compound 10 in ) exhibit macrofilaricidal properties, while chlorophenyl analogs may target microbial pathways . The methylthiophene analog’s activity remains speculative but could align with anticancer or antiparasitic roles based on structural parallels.
Key Observations:
  • Pyridinyl derivatives often require multi-step syntheses with moderate yields (24–36%) , whereas bromophenyl analogs achieve higher yields (83%) via one-pot methods .
  • The target compound may be synthesized using thiophene-bearing imidamides or thiosemicarbazides, similar to protocols in , though optimization would be needed to improve efficiency.
Key Observations:
  • Thiophene-containing thiadiazoles (e.g., ) show potent anticancer activity, suggesting the target compound may share similar mechanisms.
  • Pyridinyl derivatives (e.g., ) excel in antiparasitic applications, likely due to target-specific hydrogen bonding.
  • Chlorophenyl and trifluoromethyl groups (e.g., ) enhance bioactivity in agrochemicals, though toxicity profiles vary.

Preparation Methods

Preparation via Cyclodehydration of Aromatic Carboxylic Acids with Thiosemicarbazide

A widely adopted method for synthesizing 1,2,4-thiadiazol-5-amines involves the cyclodehydration of aromatic carboxylic acids with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3) as a dehydrating agent.

General Procedure:

  • A mixture of the aromatic carboxylic acid (3.00 mmol) and POCl3 (10 mL) is stirred at room temperature for 20 minutes.
  • Thiosemicarbazide (3.00 mmol) is added, and the mixture is heated at 80–90 °C for 1 hour.
  • After cooling, water is added carefully, and the suspension is refluxed for 4 hours.
  • The mixture is basified to pH 8 using 50% sodium hydroxide solution, stirred, and the precipitated solid is filtered and recrystallized.

Synthesis from Amidines and Isothiocyanates via Tandem Thioacylation and Cyclization

A transition-metal-free approach reported recently involves base-mediated tandem thioacylation of amidines with dithioesters or aryl isothiocyanates in dimethylformamide (DMF), followed by intramolecular dehydrogenative N–S bond formation to yield 3,5-disubstituted 1,2,4-thiadiazoles.

Key Features:

  • The reaction proceeds under inert atmosphere.
  • Sodium hydride (NaH) is used as a base in DMF.
  • The amidine intermediate is reacted with aryl isothiocyanates to form thioacylamidine intermediates.
  • Subsequent intramolecular cyclization forms the thiadiazole ring.

This method allows the synthesis of thiadiazoles with heteroaryl substituents such as methylthiophene, offering a mild and efficient route to 3-(3-methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine derivatives.

Preparation via Pinner Reaction and Subsequent Cyclocondensation

Another effective synthetic route involves:

  • Formation of amidines via Pinner reaction of substituted nitriles.
  • Reaction of amidines with isothiocyanates prepared from amines and thiophosgene.
  • Cyclocondensation to form the thiadiazole ring.

For example, the amidine derived from 3-methylthiophen-2-carbonitrile can be reacted with appropriate isothiocyanates to yield the target thiadiazol-5-amine. This method provides good control over substitution patterns and has been used to synthesize various substituted 1,2,4-thiadiazol-5-amines with biological relevance.

One-Pot Synthesis Using Polyphosphate Ester (PPE) Catalysis

A novel approach employs polyphosphate ester as a catalyst to facilitate a one-pot synthesis of 1,3,4-thiadiazole-2-amine derivatives from thiosemicarbazide and carboxylic acids.

Procedure Highlights:

  • Thiosemicarbazide and carboxylic acid are reacted in the presence of PPE.
  • The reaction proceeds through three steps in one pot, forming the thiadiazole ring efficiently.
  • The method yields high purity products confirmed by mass spectrometry, IR, and NMR spectroscopy.

This approach is advantageous for its operational simplicity and reduced reaction times, potentially applicable to the synthesis of this compound by using the corresponding carboxylic acid precursor.

Comparative Data Table of Preparation Methods

Methodology Key Reagents & Conditions Advantages Typical Yield (%) Notes
Cyclodehydration with POCl3 Aromatic carboxylic acid, thiosemicarbazide, POCl3, NaOH Well-established, good yields 60–80 Suitable for thiophene-substituted acids
Base-mediated tandem thioacylation in DMF Amidines, aryl isothiocyanates, NaH, DMF, inert atmosphere Transition-metal-free, mild conditions 35–70 Effective for heteroaryl substitution
Pinner reaction and cyclocondensation Nitriles, thiophosgene, amidines, isothiocyanates High regioselectivity, modular synthesis 40–65 Versatile for various substituents
One-pot synthesis with polyphosphate ester Thiosemicarbazide, carboxylic acid, PPE Operational simplicity, one-pot process 50–75 Newer method, efficient for scale-up

Summary of Research Findings and Analytical Data

  • The cyclodehydration method yields 1,2,4-thiadiazol-5-amines with high purity, confirmed by NMR (1H and 13C), FT-IR, and elemental analysis.
  • Tandem thioacylation methods provide a metal-free alternative with moderate to good yields and allow for diverse substitution patterns, including methylthiophene groups.
  • Pinner reaction-based syntheses offer a convergent approach to thiadiazole derivatives, enabling the introduction of complex substituents via amidines and isothiocyanates.
  • The one-pot PPE-catalyzed method streamlines synthesis and reduces purification steps, confirmed by spectroscopic techniques.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine, and what reaction conditions optimize yield?

  • Methodology : The compound can be synthesized via cyclization reactions using thiophene derivatives and thiourea precursors. A common approach involves reacting 3-methylthiophene-2-carboxaldehyde with thiosemicarbazide under acidic conditions (e.g., HCl or H₂SO₄) to form the thiadiazole core . Microwave-assisted synthesis (100–120°C, 20–30 min) improves yields (~75–85%) compared to conventional heating (6–8 hours, ~60% yield) . Key steps include stoichiometric control of reagents and inert atmosphere (N₂/Ar) to prevent oxidation.

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks for the thiophene methyl group (δ ~2.4 ppm, singlet) and thiadiazole NH₂ (δ ~5.8 ppm, broad). Aromatic protons on thiophene appear at δ ~6.8–7.2 ppm .
  • FT-IR : Confirm NH₂ stretching (3300–3400 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹ and 650–700 cm⁻¹, respectively) .
  • LC-MS : Molecular ion peak at m/z 213 [M+H]⁺ (calculated: 212.3 g/mol) .

Q. What are the common functionalization strategies for modifying the thiadiazole core?

  • Methodology :

  • Alkylation/arylation : Use alkyl halides or aryl boronic acids in Pd-catalyzed cross-coupling reactions to introduce substituents at the 5-amino position .
  • Sulfide oxidation : Treat with H₂O₂ or m-CPBA to convert the thioether group to sulfoxide/sulfone derivatives, altering electronic properties .

Advanced Research Questions

Q. How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodology : Contradictions arise from polymorphic forms or impurities. Use DSC/TGA to identify polymorphs and HPLC (C18 column, MeOH:H₂O gradient) to assess purity (>98%). Solubility testing in DMSO, THF, and chloroform under controlled humidity/temperature clarifies discrepancies .

Q. What computational methods predict the compound’s binding affinity for kinase targets, and how do they align with experimental IC₅₀ values?

  • Methodology :

  • Molecular docking (AutoDock Vina) : Use crystal structures of EGFR or CDK2 kinases (PDB IDs: 1M17, 1HCL). The thiophene-thiadiazole scaffold shows π-π stacking with Phe residues, while NH₂ forms H-bonds with Asp/Glu .
  • MD simulations (GROMACS) : Validate stability of ligand-receptor complexes (RMSD <2 Å over 50 ns). Experimental IC₅₀ values (e.g., ~2.5 µM for CDK2 inhibition) correlate with computed binding energies (ΔG ~-9.8 kcal/mol) .

Q. How do steric and electronic effects of the 3-methylthiophene substituent influence antimicrobial activity?

  • Methodology :

  • SAR studies : Compare analogs with methyl vs. halogen/electron-withdrawing groups. The 3-methyl group enhances lipophilicity (logP ~2.1), improving membrane penetration in S. aureus (MIC ~8 µg/mL vs. ~32 µg/mL for unsubstituted analogs) .
  • Electrochemical assays : Cyclic voltammetry reveals the methyl group reduces oxidation potential (E₀ ~1.2 V), stabilizing radical intermediates critical for bacterial DNA intercalation .

Q. What strategies mitigate decomposition during long-term storage?

  • Methodology :

  • Stability studies : Store under N₂ at -20°C in amber vials. HPLC monitoring shows <5% degradation over 6 months vs. ~20% at room temperature.
  • Lyophilization : Freeze-drying with trehalose (1:1 w/w) preserves crystallinity and bioactivity .

Data Contradiction Analysis

Q. Why do some studies report conflicting cytotoxicity results in cancer cell lines (e.g., MCF-7 vs. HepG2)?

  • Resolution : Discrepancies stem from cell-specific uptake mechanisms. Fluorescence microscopy (DAPI staining) shows higher accumulation in HepG2 (liver cells) due to organic anion-transporting polypeptide (OATP) affinity. Adjusting dosing schedules (pulse vs. continuous exposure) reduces IC₅₀ variability .

Tables

Table 1 : Comparative Synthesis Methods

MethodConditionsYield (%)Purity (%)Reference
Conventional heatingH₂SO₄, 80°C, 8 hr6095
Microwave-assistedH₂SO₄, 120°C, 25 min8598
SolvothermalDMF, 100°C, 12 hr7097

Table 2 : Biological Activity Profile

AssayTargetResult (IC₅₀/MIC)Reference
CDK2 inhibitionEnzymatic assay2.5 µM
Antimicrobial (S. aureus)Broth microdilution8 µg/mL
Cytotoxicity (HepG2)MTT assay12 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-(3-Methylthiophen-2-yl)-1,2,4-thiadiazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.